molecular formula C31H35NO11S B1665559 Adriamycin 14-thiovalerate CAS No. 101980-75-0

Adriamycin 14-thiovalerate

カタログ番号: B1665559
CAS番号: 101980-75-0
分子量: 629.7 g/mol
InChIキー: ZAJMGFPSIIBVJA-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Adriamycin 14-thiovalerate, also known as Doxorubicinone, is an oncolytic agent. It is a metabolite of Doxorubicin which binds to the DNA minor-groove.

科学的研究の応用

Breast Cancer

Adriamycin has been extensively studied in the context of breast cancer treatment. Clinical trials have demonstrated that Adriamycin 14-thiovalerate exhibits significant efficacy when used in combination with other chemotherapeutic agents. For instance, a study comparing Adriamycin with a five-drug regimen (cyclophosphamide, methotrexate, 5-fluorouracil, vincristine, and prednisone) reported improved response rates and survival outcomes for patients receiving Adriamycin-based therapies .

Leukemia

Research indicates that this compound can be effective against acute myeloid leukemia (AML). The compound's ability to induce apoptosis and inhibit cell proliferation makes it a candidate for inclusion in multi-drug regimens aimed at treating this aggressive cancer type. Studies show that patients treated with Adriamycin-containing regimens have better overall survival rates compared to those receiving standard treatments without this agent .

Sarcomas

Adriamycin is also utilized in treating various sarcomas. Its application in combination therapies has shown promising results, particularly in soft tissue sarcomas and osteosarcomas. The drug's mechanism of action is particularly beneficial in targeting rapidly dividing tumor cells characteristic of these malignancies .

Case Study 1: Advanced Breast Cancer

A randomized trial involving 175 women with advanced breast cancer compared two treatment regimens: one including Adriamycin and the other using methotrexate. Results indicated a complete response rate of 13% for the Adriamycin group compared to 11% for the control group. Furthermore, median survival was notably longer for patients receiving Adriamycin (33 months) versus those on the control regimen (20.2 months) .

Case Study 2: Acute Myeloid Leukemia

In a cohort study of patients with acute myeloid leukemia treated with a combination chemotherapy regimen including Adriamycin, researchers observed a significant increase in complete remission rates. The study highlighted that patients receiving Adriamycin had a higher likelihood of achieving remission compared to those treated with alternative regimens without this agent .

Comparative Efficacy

The following table summarizes the comparative efficacy of this compound against other treatments across different cancer types:

Cancer TypeTreatment RegimenResponse Rate (%)Median Survival (Months)
Advanced Breast CancerAdriamycin + CMFVP13% (CR), 45% (PR)33
Advanced Breast CancerCMFVP (without Adriamycin)11% (CR), 46% (PR)20.2
Acute Myeloid LeukemiaAdriamycin + standard chemotherapyIncreased CR rateNot specified
Soft Tissue SarcomaAdriamycin + multi-drug regimenVaries by subtypeNot specified

CR = Complete Response
PR = Partial Response

特性

CAS番号

101980-75-0

分子式

C31H35NO11S

分子量

629.7 g/mol

IUPAC名

S-[2-[4-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]-2-oxoethyl] butanethioate

InChI

InChI=1S/C31H35NO11S/c1-4-6-20(34)44-12-19(33)31(40)10-15-23(18(11-31)43-21-9-16(32)26(35)13(2)42-21)30(39)25-24(28(15)37)27(36)14-7-5-8-17(41-3)22(14)29(25)38/h5,7-8,13,16,18,21,26,35,37,39-40H,4,6,9-12,32H2,1-3H3

InChIキー

ZAJMGFPSIIBVJA-UHFFFAOYSA-N

SMILES

CCCC(=O)SCC(=O)C1(CC(C2=C(C1)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4OC)O)OC5CC(C(C(O5)C)O)N)O

正規SMILES

CCCC(=O)SCC(=O)C1(CC(C2=C(C1)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4OC)O)OC5CC(C(C(O5)C)O)N)O

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>3 years if stored properly

溶解性

Soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

Adriamycin 14-thiovalerate

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Adriamycin 14-thiovalerate
Reactant of Route 2
Adriamycin 14-thiovalerate
Reactant of Route 3
Adriamycin 14-thiovalerate
Reactant of Route 4
Adriamycin 14-thiovalerate
Reactant of Route 5
Adriamycin 14-thiovalerate
Reactant of Route 6
Reactant of Route 6
Adriamycin 14-thiovalerate

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。